CCR2-RA-[R] is a potent and selective allosteric antagonist of the CC chemokine receptor 2 (CCR2) [, , , ]. It is classified as a small molecule inhibitor and plays a crucial role in scientific research, particularly in understanding and developing potential treatments for diseases involving chronic inflammation and neurodegenerative diseases [, , ].
CCR2-RA-[R] functions as an allosteric antagonist of CCR2, binding to an intracellular site distinct from the orthosteric site where natural chemokine ligands bind [, ]. This binding interaction inhibits CCR2 activation and downstream signaling pathways, effectively blocking the receptor's function in recruiting inflammatory cells [, , ].
Research suggests that the allosteric binding mode of CCR2-RA-[R] induces conformational changes in CCR2, affecting the binding of orthosteric antagonists []. This interaction highlights a positive binding cooperativity mechanism between orthosteric and allosteric antagonists at the CCR2 receptor [].
Studies using db/db mice, a model for diabetic nephropathy, demonstrate that CCR2-RA-[R] significantly improves renal function []. This improvement manifests as reduced proteinuria and ameliorated glomerular histopathology, suggesting its potential therapeutic value in treating diabetic nephropathy [].
CCR2-RA-[R] has been instrumental in identifying and characterizing an intracellular allosteric binding site on CCR2 []. By utilizing chimeric CCR2/CCR5 receptors and single-point mutations, researchers were able to map the key residues involved in the binding interaction between CCR2-RA-[R] and CCR2 [].
Research suggests that the binding site targeted by CCR2-RA-[R] might be conserved across other chemokine receptors, such as CCR1 []. This finding opens avenues for developing selective and multi-target inhibitors that could act as inverse agonists, providing a new approach to pharmacological modulation [].
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0